Urapidil-d4 Enables 50-Fold Lower Quantitation Limit Compared to Non-Isotopic Internal Standard Methods
Urapidil-d4 Hydrochloride used as a deuterium-labeled internal standard in a validated human plasma UPLC-MS/MS method achieved a lower limit of quantitation of 0.1 ng/mL [1]. In contrast, a method employing the non-isotopic internal standard doxapram hydrochloride in rabbit plasma achieved an LLOQ of only 5 ng/mL . The 50-fold improvement in sensitivity with the deuterated internal standard enables detection of clinically relevant trough concentrations and supports accurate quantification across extended pharmacokinetic sampling intervals.
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) in plasma |
|---|---|
| Target Compound Data | 0.1 ng/mL (human plasma) |
| Comparator Or Baseline | Doxapram hydrochloride (non-isotopic IS): 5 ng/mL (rabbit plasma) |
| Quantified Difference | 50-fold lower LLOQ (0.1 ng/mL vs 5 ng/mL) |
| Conditions | Human plasma UPLC-MS/MS with Urapidil-d4 IS vs rabbit plasma LC-MS/MS with doxapram HCl IS |
Why This Matters
A 50-fold lower detection limit enables accurate quantification of Urapidil throughout the entire elimination phase, which is essential for calculating terminal half-life and AUC with regulatory-grade precision.
- [1] Saxena A, Gupta AK, Kumar PV, Sundaramoorthi M, Bob M, Kasibhatta R. Quantification of urapidil in human plasma using ultra performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS/MS) for pharmacokinetic study in healthy Indian volunteers. Method used deuterium labeled internal standard (Urapidil D4). Overall recoveries >90%. LLOQ: 0.1 ng/mL. View Source
